molecular formula C2H5ClO2S B15231379 2-Hydroxyethanesulfinicchloride

2-Hydroxyethanesulfinicchloride

Katalognummer: B15231379
Molekulargewicht: 128.58 g/mol
InChI-Schlüssel: BHOGPDGXJWXZNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyethanesulfinicchloride is a chemical compound characterized by the presence of both a hydroxyl group and a sulfinic chloride group. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications. The compound is known for its reactivity and versatility in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Hydroxyethanesulfinicchloride can be synthesized through the reaction of 2-mercaptoethanol with chlorine in an aqueous solution . This method involves the oxidation of the thiol group to a sulfinic chloride group while retaining the hydroxyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of aqueous chlorination is preferred due to its efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxyethanesulfinicchloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethanesulfinicchloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxyethanesulfinicchloride primarily involves its reactivity with nucleophiles. The sulfinic chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions often proceed through the formation of a transient intermediate, such as a sultone, which then undergoes further reaction .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Hydroxyethanesulfinicchloride is unique due to the presence of both a hydroxyl group and a sulfinic chloride group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Eigenschaften

Molekularformel

C2H5ClO2S

Molekulargewicht

128.58 g/mol

IUPAC-Name

2-hydroxyethanesulfinyl chloride

InChI

InChI=1S/C2H5ClO2S/c3-6(5)2-1-4/h4H,1-2H2

InChI-Schlüssel

BHOGPDGXJWXZNE-UHFFFAOYSA-N

Kanonische SMILES

C(CS(=O)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.